Acedapsone-d8 Acedapsone-d8 Dapsone-d8 is intended for use as an internal standard for the quantification of dapsone by GC- or LC-MS. Dapsone is an anti-inflammatory and antibacterial compound that is widely used in the treatment of leprosy, malaria, acne, and various immune disorders. Dapsone is acetylated in the liver to monoacetyldapsone, the major metabolite, and other mono and diacetyl derivatives, and subsequently deacetylated back to diaminodiphenylsulfone (dapsone) until a state of equilibrium is achieved.
Brand Name: Vulcanchem
CAS No.: 557794-38-4
VCID: VC20762725
InChI: InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D
SMILES: Array
Molecular Formula: C12H12N2O2S
Molecular Weight: 256.35 g/mol

Acedapsone-d8

CAS No.: 557794-38-4

Cat. No.: VC20762725

Molecular Formula: C12H12N2O2S

Molecular Weight: 256.35 g/mol

* For research use only. Not for human or veterinary use.

Acedapsone-d8 - 557794-38-4

Specification

CAS No. 557794-38-4
Molecular Formula C12H12N2O2S
Molecular Weight 256.35 g/mol
IUPAC Name 4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuterioaniline
Standard InChI InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D
Standard InChI Key MQJKPEGWNLWLTK-PGRXLJNUSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H]
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N
Appearance Assay:≥99% deuterated forms (d1-d8)A solid

Introduction

Chemical Identity and Structural Characteristics

Dapsone-D8 (Major) is characterized by the replacement of eight hydrogen atoms with deuterium atoms in the parent dapsone molecule. This isotopic substitution primarily occurs at the aromatic rings, specifically at the 2,3,5,6 positions of both benzene rings, creating a symmetrically labeled molecule.

Fundamental Chemical Properties

The physical and chemical properties of Dapsone-D8 (Major) are essential for understanding its application in analytical chemistry. The compound exhibits characteristics that make it ideal for use as an internal standard in mass spectrometry-based analyses.

Table 1: Chemical and Physical Properties of Dapsone-D8 (Major)

PropertyValueSource
Catalogue NumbersVLCS-00587, TRC-D193255
CAS NumberNot Available
Molecular FormulaC₁₂H₄D₈N₂O₃S / C₁₂ ²H₈ H₄ N₂ O₂ S
Molecular Weight272.36 / 256.35*
Synonyms4,4'-Sulfonylbisbenzeneamine-D8, 4,4'-Sulfonylbis-benzen-2,3,5,6-d4-amine
Physical StateNeat (pure compound)
Product TypeStable Isotope Labeled, API

*Note: The discrepancy in molecular weight between sources may be attributed to different interpretations of the molecular structure or different levels of oxygenation (O₃S vs. O₂S).

Structural Configuration

Dapsone-D8 (Major) maintains the core structure of dapsone, characterized by two benzene rings connected by a sulfonyl group. The deuterium atoms are positioned at the 2,3,5,6 positions of each benzene ring, preserving the amino groups at the 4,4' positions. This specific labeling pattern ensures minimal impact on the chemical reactivity while providing a distinct mass spectral signature for analytical differentiation.

Applications in Pharmaceutical Analysis

The primary application of Dapsone-D8 (Major) lies in its role as an internal standard for the quantitative analysis of dapsone and its metabolites in biological matrices.

Internal Standardization in Bioanalytical Methods

In bioanalytical method development, Dapsone-D8 serves as an ideal internal standard due to its physicochemical similarities to unlabeled dapsone while possessing a distinct mass spectral profile. This characteristic allows for accurate quantification by compensating for variations in sample preparation, extraction efficiency, and instrument response.

The use of a deuterated internal standard like Dapsone-D8 significantly enhances the reliability of analytical methods. The compound minimizes internal standard variance and reduces batch failures, which is particularly important in regulated bioanalytical environments . This advantage stems from the fact that Dapsone-D8 is physically and chemically analogous to the analyte dapsone .

Metabolite Identification and Pharmacokinetic Studies

Dapsone undergoes significant metabolism in humans, with N-acetylation being a major metabolic pathway. Research indicates that N-Acetyl Dapsone is a significant metabolite that requires monitoring in pharmacokinetic studies . Dapsone-D8 (Major) facilitates the simultaneous determination of both dapsone and its metabolites, including N-Acetyl Dapsone, in human plasma samples .

One validated method utilizing Dapsone-D8 demonstrated linear calibration curves in the concentration range of 0.50–2,500.00 ng/mL for Dapsone and 0.25–20.00 ng/mL for N-Acetyl Dapsone, with excellent precision and accuracy . The intra- and inter-run precisions were consistently less than 15%, and the accuracies were within 100±15% for both compounds, highlighting the reliability of methods employing Dapsone-D8 as an internal standard .

Analytical Methodologies Incorporating Dapsone-D8 (Major)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the predominant analytical technique employing Dapsone-D8 as an internal standard. A validated UPLC-MS/MS method for dapsone quantification in human plasma demonstrates the utility of Dapsone-D8 in modern bioanalytical approaches .

Table 2: UPLC-MS/MS Parameters for Dapsone Analysis Using Dapsone-D8

ParameterSpecificationSource
Chromatographic ColumnPhenomenex, Luna 100×4.6mm 3μm
Mobile PhaseAcetonitrile: 5mM Ammonium Acetate (50:50, v/v)
Retention TimeApproximately 1.45±0.5 minutes for both Dapsone and Dapsone-D8
Run Time3.00 minutes
Mass Spectrometry ModePositive Electrospray Ionization (ESI)
MRM TransitionsDapsone: m/z 249.000→156.100
Dapsone-D8: m/z 257.100→160.00
Sample Volume0.200 mL plasma

Sample Preparation Techniques

Efficient sample preparation is crucial for achieving high sensitivity and specificity in bioanalytical methods. Solid phase extraction (SPE) has proven particularly effective when working with Dapsone-D8 as an internal standard.

The validated method described in source employs a solid phase extraction procedure that produces clean samples and minimizes matrix effects. The general extraction procedure involves:

  • Plasma aliquoting (0.200 mL) and addition of internal standard (0.050 mL)

  • Addition of 0.200 mL of 5mM Ammonium Acetate

  • Conditioning and equilibration of SPE cartridges with methanol and HPLC water

  • Sample loading and washing with HPLC water followed by 5% MeOH in HPLC water

  • Elution with 1 mL of elution solution (70:30 Acetonitrile: 5mM Ammonium Acetate Solution)

This extraction technique ensures consistent and reproducible recovery for both dapsone and its internal standard Dapsone-D8 .

CompoundCatalogue NumberCAS NumberSource
Dapsone D8VLDL-01870557794-38-4
N-Acetyl Dapsone D8VLCS-012401215635-13-4
N-acetyl dapsone D4VLDL-00353565-20-8 (unlabeled)

These related compounds enable comprehensive analytical approaches for studying dapsone pharmacokinetics and metabolism.

Advantages in Bioanalytical Applications

The use of Dapsone-D8 (Major) as an internal standard offers several significant advantages in bioanalytical method development:

Enhanced Method Performance

Methods incorporating Dapsone-D8 demonstrate reduced sample volume requirements, which is particularly beneficial for clinical studies where multiple time points need to be analyzed . The use of this deuterated internal standard also contributes to improved method sensitivity and selectivity.

Efficiency in Sample Processing

The physical and chemical similarity between Dapsone-D8 and unlabeled dapsone ensures comparable extraction efficiency and chromatographic behavior, leading to more accurate quantification . This similarity minimizes the potential for differential recovery or matrix effects that might otherwise compromise analytical results.

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